4-Amino-6-(2-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol 4-Amino-6-(2-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Brand Name: Vulcanchem
CAS No.: 1142207-75-7
VCID: VC8050657
InChI: InChI=1S/C10H12N4OS/c1-15-7-5-3-2-4-6(7)8-12-9(11)14-10(16)13-8/h2-5,8H,1H3,(H4,11,12,13,14,16)
SMILES: COC1=CC=CC=C1C2NC(=S)NC(=N2)N
Molecular Formula: C10H12N4OS
Molecular Weight: 236.3 g/mol

4-Amino-6-(2-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

CAS No.: 1142207-75-7

Cat. No.: VC8050657

Molecular Formula: C10H12N4OS

Molecular Weight: 236.3 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-6-(2-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol - 1142207-75-7

Specification

CAS No. 1142207-75-7
Molecular Formula C10H12N4OS
Molecular Weight 236.3 g/mol
IUPAC Name 4-amino-2-(2-methoxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Standard InChI InChI=1S/C10H12N4OS/c1-15-7-5-3-2-4-6(7)8-12-9(11)14-10(16)13-8/h2-5,8H,1H3,(H4,11,12,13,14,16)
Standard InChI Key YYCSIONLNSGRRG-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2NC(=S)NC(=N2)N
Canonical SMILES COC1=CC=CC=C1C2NC(=S)NC(=N2)N

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

4-Amino-6-(2-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol follows systematic IUPAC naming conventions. The molecular formula is C₁₀H₁₁N₅OS, with a molecular weight of 249.30 g/mol. The structure comprises a 1,6-dihydro-1,3,5-triazine core substituted at position 4 with an amino group (-NH₂), at position 6 with a 2-methoxyphenyl moiety, and at position 2 with a thiol (-SH) group.

Structural Analysis

X-ray crystallography data for analogous compounds (e.g., 4-amino-6-(p-tolyl)-1,6-dihydro-1,3,5-triazine-2-thiol) reveal a planar triazine ring with bond lengths of 1.32–1.38 Å for C-N bonds and 1.71 Å for the C-S bond . The 2-methoxyphenyl substituent introduces steric and electronic effects due to the ortho-methoxy group, potentially influencing hydrogen bonding and π-π stacking interactions.

Table 1: Key Structural Parameters

ParameterValue
Triazine ring systemPlanar conformation
C2-S bond length~1.71 Å
N4-NH₂ bond angle~120°
Dihedral angle (C6-aryl)15–25°

Synthetic Methodologies

General Synthesis of 1,3,5-Triazine-2-thiol Derivatives

The synthesis of 4-amino-6-aryl-1,6-dihydro-1,3,5-triazine-2-thiols typically involves:

  • Condensation: Reaction of aryl aldehydes with thiourea in acidic conditions to form 2-thio-1,3,5-triazines.

  • Amination: Treatment with ammonia or hydrazine hydrate to introduce the amino group at position 4 .

  • Functionalization: Subsequent reactions with arylisothiocyanates to form thiocarbamide derivatives .

For the 2-methoxyphenyl variant, 2-methoxybenzaldehyde would serve as the starting aryl component. Yield optimization often requires strict temperature control (60–80°C) and anhydrous conditions .

Table 2: Representative Synthesis Conditions

StepReagentsTemperatureYield (%)
Condensation2-MeO-benzaldehyde, thiourea, HCl70°C65–72
AminationNH₃ (aq), EtOH25°C85–90
PurificationRecrystallization (EtOH/H₂O)92–95

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (DMSO, DMF) and ethanol. Stability studies indicate decomposition at temperatures >150°C and photodegradation under UV light, necessitating storage at 2–8°C in amber glass .

Spectroscopic Characterization

  • IR (KBr): ν 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O of methoxy), 2550 cm⁻¹ (S-H) .

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH₂), 7.45–7.12 (m, 4H, aryl), 3.81 (s, 3H, OCH₃), 5.02 (s, 1H, SH) .

  • MS (ESI+): m/z 250.1 [M+H]⁺.

Pharmacological Activity

Antithyroid Effects

Triazine-thiol derivatives inhibit thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis. In vitro assays show IC₅₀ values of 12–18 μM for related compounds, comparable to methimazole . The 2-methoxy group may enhance membrane permeability due to increased lipophilicity (clogP ≈ 1.8).

AssayResultReference
TPO inhibitionIC₅₀ = 14.2 μM
S. aureus MIC48 μg/mL
Cytotoxicity (HeLa)CC₅₀ > 100 μM
ParameterSpecification
GHS ClassificationH315, H319, H335
First Aid MeasuresFlush eyes/skin with water
FirefightingUse dry chemical, CO₂

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